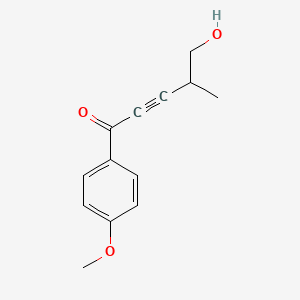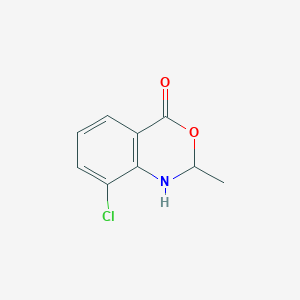
8-Chloro-2-methyl-1,2-dihydro-4H-3,1-benzoxazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-2-methyl-1,2-dihydro-4H-3,1-benzoxazin-4-one is a heterocyclic compound that belongs to the benzoxazinone family This compound is characterized by its unique structure, which includes a benzene ring fused to an oxazine ring The presence of a chlorine atom and a methyl group further distinguishes it from other benzoxazinones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-methyl-1,2-dihydro-4H-3,1-benzoxazin-4-one typically involves the reaction of anthranilic acid derivatives with orthoesters in the presence of a catalyst. One common method involves the use of acetic acid as a catalyst in ethanol, which facilitates the cyclization process to form the benzoxazinone ring . Another method employs the iminium cation from a mixture of cyanuric chloride and dimethylformamide as an effective cyclizing agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The choice of solvents, catalysts, and reaction conditions can be adjusted to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
Types of Reactions
8-Chloro-2-methyl-1,2-dihydro-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of a base to facilitate the substitution.
Cyclization Reactions: Reagents such as orthoesters and catalysts like acetic acid or cyanuric chloride are commonly used.
Major Products Formed
Substitution Reactions: Products include derivatives where the chlorine atom is replaced by another functional group.
Cyclization Reactions: Products include more complex heterocyclic compounds with potential biological activity.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 8-Chloro-2-methyl-1,2-dihydro-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. For example, it has been shown to inactivate enzymes such as chymotrypsin through a stoichiometric reaction, where the compound binds to the enzyme and inhibits its activity . This interaction is facilitated by the unique structure of the compound, which allows it to fit into the active site of the enzyme and block its function.
Comparaison Avec Des Composés Similaires
8-Chloro-2-methyl-1,2-dihydro-4H-3,1-benzoxazin-4-one can be compared with other benzoxazinones and related heterocyclic compounds:
2-Methyl-4H-3,1-benzoxazin-4-one: Similar structure but lacks the chlorine atom, which may result in different reactivity and biological activity.
2-Ethoxy-4H-3,1-benzoxazin-4-one: Contains an ethoxy group instead of a methyl group, which can influence its chemical properties and applications.
2-(Trifluoromethyl)-4H-3,1-benzoxazin-4-one:
These comparisons highlight the unique features of this compound, particularly the presence of the chlorine atom and methyl group, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
820215-01-8 |
|---|---|
Formule moléculaire |
C9H8ClNO2 |
Poids moléculaire |
197.62 g/mol |
Nom IUPAC |
8-chloro-2-methyl-1,2-dihydro-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C9H8ClNO2/c1-5-11-8-6(9(12)13-5)3-2-4-7(8)10/h2-5,11H,1H3 |
Clé InChI |
LDSCXWKGHXXOGG-UHFFFAOYSA-N |
SMILES canonique |
CC1NC2=C(C=CC=C2Cl)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




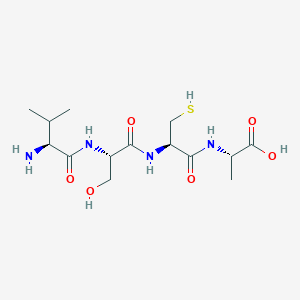
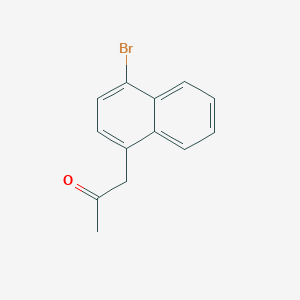
![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14208377.png)
![2-[(2-{[4-(Hydroxymethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14208383.png)
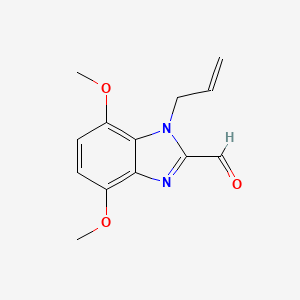
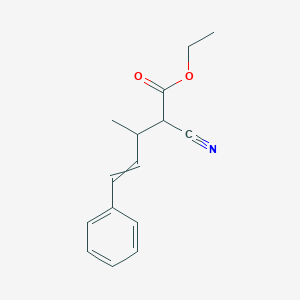
![Ethyl [(R)-diphenylmethanesulfinyl]acetate](/img/structure/B14208399.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-threonylglycine](/img/structure/B14208405.png)


![N-[(6R)-4,6-Dimethyldodecanoyl]-L-tyrosine](/img/structure/B14208416.png)
